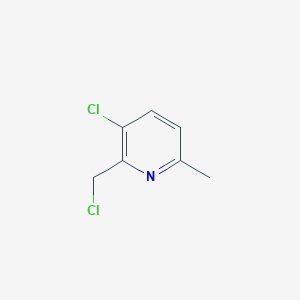![molecular formula C20H20N4 B2384473 11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459191-52-7](/img/structure/B2384473.png)
11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile” is a chemical compound with the molecular formula C20H20N41. Its molecular weight is 316.4081.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases21. However, a detailed analysis of the structure is not available in the sources I have access to.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Antioxidant Activity and Heterocyclic Compound Synthesis
Research has shown the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including thiazolopyrimidines and pyrimidoquinazolines, among others. These compounds have been characterized and investigated for their antioxidant activities, highlighting their potential in therapeutic applications and chemical synthesis (M. Salem, M. Farhat, Asma Omar Errayes, H. Madkour, 2015).
Synthesis of Pyrroloisoquinolines
Another area of application involves the synthesis of pyrrolo[2,1-a]isoquinolines from activated acetylenes, benzoylnitromethanes, and isoquinoline. This synthesis approach yields good yields of pyrroloisoquinolines, demonstrating the compound's utility in generating complex heterocyclic structures, which are valuable in medicinal chemistry and material science (I. Yavari, M. Piltan, L. Moradi, 2009).
Functionalized Angular Polycyclic Azaarenes Synthesis
The compound also finds application in the efficient synthesis of functionalized angular polycyclic azaarenes, such as benzimidazo[1,2-b]benzo[f]isoquinolin-7-yl acetonitriles. These syntheses are facilitated through base-catalyzed ring transformations, underscoring the compound's importance in the development of new materials and pharmaceutical agents (R. Pratap, V. Ram, 2007).
Heterocyclic Synthesis and Antimicrobial Activity
Furthermore, derivatives of similar complex compounds have been synthesized and tested for antimicrobial activity, illustrating their potential in addressing bacterial and fungal infections. This research underscores the significance of such compounds in discovering new antimicrobial agents and contributing to the battle against drug-resistant pathogens (H. Hafez, A. Alshammari, Abdel-Rhman B. A. El-Gazzar, 2015).
Safety And Hazards
Information on the safety and hazards associated with this compound is not available in the sources I have access to.
Direcciones Futuras
As for future directions, without specific information on the current uses and studies involving this compound, it’s difficult to predict. It would depend on the results of future research and the potential applications discovered.
Propiedades
IUPAC Name |
11-pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c21-13-16-14-7-1-2-8-15(14)20(23-11-5-6-12-23)24-18-10-4-3-9-17(18)22-19(16)24/h3-4,9-10H,1-2,5-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQNUCDHZOQYEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)
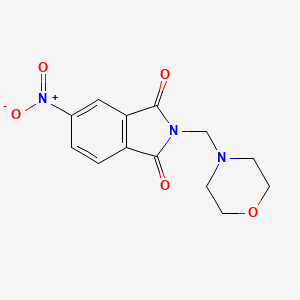
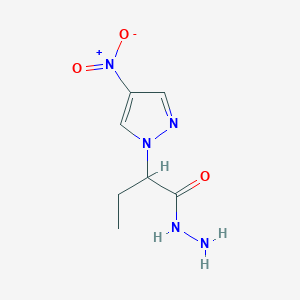

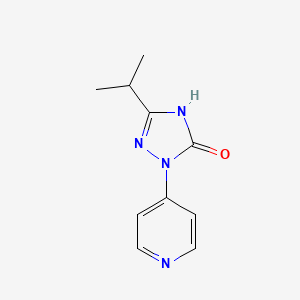
![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)
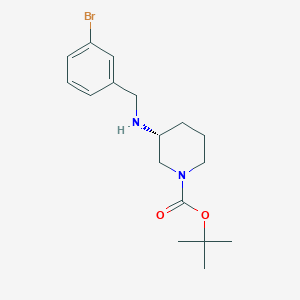
![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)
amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)
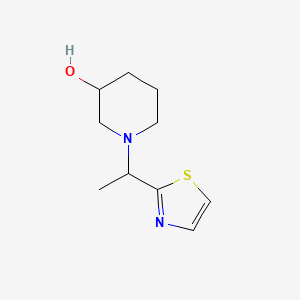
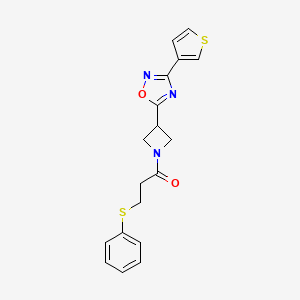
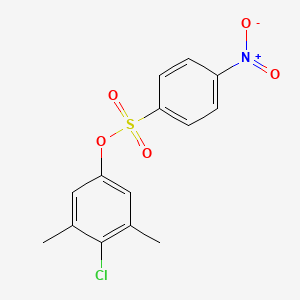
![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)
